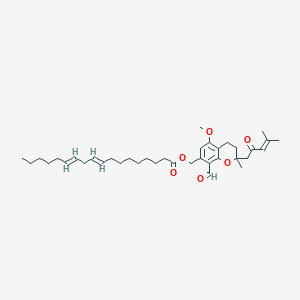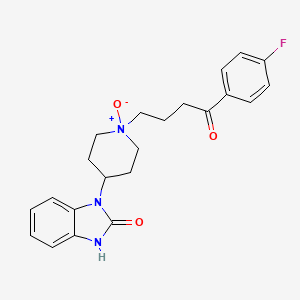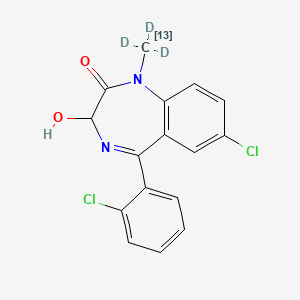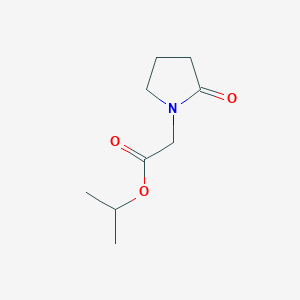![molecular formula C8H10O4 B13443745 6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)
6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dioxabicyclo[321]oct-2-en-4-yl acetate is a bicyclic compound with a unique structure that includes an oxygen bridge and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate typically involves the reaction of aldehydes with methyl vinyl ketone. This process can be carried out efficiently in two steps . Another method involves the preparation of 4(a)-benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane from 3,4-dihydro-2H-pyran-2-carbaldehyde via six reaction steps .
Industrial Production Methods
The use of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators in the ring-opening polymerization process is a key aspect of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: Substitution reactions, particularly at the oxygen bridge, can yield various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, pyridine, and diethylaminosulfur trifluoride (DAST). The conditions for these reactions vary, but they often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 2-chloro-3,8-dioxabicyclo[3.2.1]octane and other rearranged structures .
Scientific Research Applications
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-yl acetate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying various biological processes.
Medicine: Its derivatives are being explored for potential pharmaceutical applications.
Industry: It is used in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions that can lead to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
6,8-Dioxabicyclo[321]oct-2-en-4-yl acetate is unique due to its specific structure, which includes an oxygen bridge and an acetate group This structure allows it to undergo specific chemical reactions that are not possible with other similar compounds
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate |
InChI |
InChI=1S/C8H10O4/c1-5(9)11-7-3-2-6-4-10-8(7)12-6/h2-3,6-8H,4H2,1H3 |
InChI Key |
ZZKYMMHKSWKLNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C=CC2COC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)

![1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate](/img/structure/B13443685.png)
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide](/img/structure/B13443697.png)



![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
![5,6-Dihydrofuro[2,3-c]pyridazin-3-amine](/img/structure/B13443722.png)
![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)
![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)

